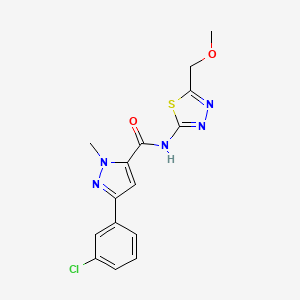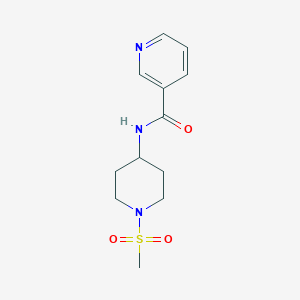![molecular formula C24H26N4O4 B10997740 3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)propanamide](/img/structure/B10997740.png)
3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
- The core structure consists of an imidazolidin-4-one ring (a five-membered ring containing both nitrogen and oxygen atoms).
- Attached to this core, we have:
- A 1-methyl-1H-indol-6-yl group, which is an indole derivative.
- A 4-methoxyphenyl group.
- An ethyl group.
- Overall, this compound combines features from different chemical classes, making it interesting for various applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can discuss general strategies for constructing similar imidazolidinone-indole hybrids:
Fischer Indole Synthesis: This classic method involves the reaction of a ketone (such as cyclohexanone) with a primary amine (such as aniline) to form an indole ring.
Other Approaches: Researchers might explore variations of the Fischer indole synthesis or utilize multicomponent reactions to assemble the imidazolidinone-indole scaffold.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Research:
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets :
- It may affect cell cycle regulation (G2/M phase arrest).
- It could inhibit tubulin polymerization , similar to colchicine .
Comparison with Similar Compounds
- Unfortunately, without specific analogs, I can’t provide direct comparisons. researchers would compare this compound to related indole-imidazolidinone hybrids to highlight its uniqueness.
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1-methylindol-6-yl)propanamide |
InChI |
InChI=1S/C24H26N4O4/c1-27-13-12-17-5-6-18(15-21(17)27)25-22(29)10-9-20-23(30)28(24(31)26-20)14-11-16-3-7-19(32-2)8-4-16/h3-8,12-13,15,20H,9-11,14H2,1-2H3,(H,25,29)(H,26,31) |
InChI Key |
LOQTVELAZKSLJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)NC(=O)CCC3C(=O)N(C(=O)N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10997658.png)
![N-(5-chloropyridin-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997661.png)
![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10997666.png)

![2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10997681.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997714.png)
![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B10997715.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10997723.png)
![N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B10997729.png)

![4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10997733.png)
![methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B10997735.png)

![3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10997756.png)
